molecular formula C14H29INP B1311860 Tributyl(cyanomethyl)phosphanium iodide

Tributyl(cyanomethyl)phosphanium iodide

Cat. No.: B1311860
M. Wt: 369.26 g/mol
InChI Key: TYCHIZKXURFCMK-UHFFFAOYSA-M
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Description

Tributyl(cyanomethyl)phosphanium iodide (C₁₄H₂₉INP, molecular weight: 369.27 g/mol) is a quaternary phosphonium salt characterized by a cyanomethyl group attached to a tributylphosphonium core and an iodide counterion . The compound is cataloged under CAS registry number (referenced in commercial databases) and has a purity grade exceeding 95% in synthesized batches .

Properties

Molecular Formula

C14H29INP

Molecular Weight

369.26 g/mol

IUPAC Name

tributyl(cyanomethyl)phosphanium;iodide

InChI

InChI=1S/C14H29NP.HI/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1

InChI Key

TYCHIZKXURFCMK-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC#N.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodides

Structural and Molecular Comparison

The table below summarizes key structural and molecular features of Tributyl(cyanomethyl)phosphanium iodide and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Stability Notes
This compound C₁₄H₂₉INP 369.27 Cyanomethyl, tributyl Limited data; potential in perovskites Polar cyanomethyl may increase reactivity
Tributyl(methyl)phosphonium iodide C₁₃H₃₀IP 369.27 Methyl, tributyl Perovskite grain stabilization Reduces iodide release under stress
Cyclohexyl(triphenyl)phosphonium iodide C₂₄H₂₆IP 472.35 Cyclohexyl, triphenyl Phase-transfer catalysis High steric bulk enhances stability
Methyldiphenyltrifluoromethylphosphonium iodide C₁₄H₁₃F₃IP 376.13 Trifluoromethyl, methyl, diphenyl Fluorinated synthesis Hydrolyzes readily in cold water
Tetrabutylphosphonium iodide (B4PI) C₁₆H₃₆IP 386.34 Four butyl groups Perovskite crystal growth Synthesized via SN2 reactions
Methyltriphenylphosphonium iodide C₁₉H₁₈IP 404.23 Methyl, triphenyl Organic synthesis (Wittig reactions) Thermally stable

Functional and Application-Based Comparison

Tributyl(methyl)phosphonium iodide (TPI)
  • Role in Perovskites : Acts as a grain-wrapping agent in FAPbI₃ perovskite films, suppressing iodide migration and reducing defect density. This enhances solar cell stability under thermal and light stress .
  • Performance : Films with TPI exhibit 1.6× longer carrier recombination lifetimes and reduced iodine formation during degradation .
  • Synthesis : Prepared via SN2 reactions between tributylphosphine and methyl iodide under controlled conditions.
Methyldiphenyltrifluoromethylphosphonium iodide
  • Reactivity : The trifluoromethyl group increases electrophilicity but renders the compound prone to hydrolysis, releasing trifluoromethane under aqueous conditions. This contrasts with the hydrolytic stability of alkyl-substituted analogs like TPI.
Tetrabutylphosphonium iodide (B4PI)
  • Synthesis : Produced by reacting tributylphosphine with butyl iodide in nitrogen atmospheres due to phosphine reactivity.
  • Application : Improves MAPbI₃ perovskite crystal quality by passivating ionic defects, though less effective than TPI in long-term stability.
Methyltriphenylphosphonium iodide
  • Utility : A cornerstone in Wittig reactions for olefin synthesis, leveraging its strong nucleophilic character.

Research Findings on Stability and Reactivity

  • Thermal and Photostability : TPI demonstrates exceptional stability in perovskite solar cells, maintaining structural integrity under 55°C and 1-sun illumination for over 1,000 hours. In contrast, trifluoromethyl-substituted phosphonium salts degrade rapidly in humid environments.
  • Hydrolytic Behavior: The cyanomethyl group in this compound may confer intermediate reactivity compared to hydrolytically stable methyl groups and labile trifluoromethyl groups.

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